molecular formula C20H21F3N2O2 B5763296 Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate

Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate

Cat. No.: B5763296
M. Wt: 378.4 g/mol
InChI Key: VEMGOQFOUCJPEM-UHFFFAOYSA-N
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Description

Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-[3-(trifluoromethyl)phenyl]piperazine. This can be achieved by reacting 3-(trifluoromethyl)aniline with piperazine under suitable conditions.

    Esterification: The next step involves the esterification of 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine moiety can bind to various receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate: Similar compounds include other trifluoromethyl-substituted piperazines and benzoates, such as

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperazine and benzoate moieties provide versatility in terms of reactivity and potential biological activity.

Properties

IUPAC Name

methyl 4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O2/c1-27-19(26)16-7-5-15(6-8-16)14-24-9-11-25(12-10-24)18-4-2-3-17(13-18)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMGOQFOUCJPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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